1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which combines a pyrimidine ring with an indazole moiety. The presence of these two rings imparts the compound with unique chemical and biological properties, making it a valuable subject of study for various scientific applications.
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of 2-hydrazino-4,6-dimethylpyrimidine with appropriate ketones or aldehydes. One common method involves the use of p-toluenesulfonic acid as a catalyst under solvent-free conditions . This method is advantageous due to its simplicity and the avoidance of hazardous solvents. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death . In anticancer applications, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with DNA and proteins is a key factor in its biological activity.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds such as:
1-(4,6-Dimethylpyrimidin-2-yl)-3-arylpyrazoles: These compounds also exhibit significant biological activity but differ in their chemical reactivity and applications.
4,6-Dimethylpyrimidin-2-yl derivatives: These compounds share the pyrimidine ring but differ in the attached functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its combined pyrimidine and indazole structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-6-9(2)16-13(15-8)17-11-4-3-5-12(18)10(11)7-14-17/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVGXLMPLOUAAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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